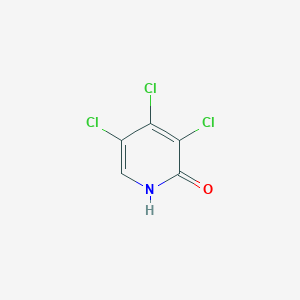

3,4,5-Trichloropyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trichloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-9-5(10)4(8)3(2)7/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZPCKHNCXIHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407463 | |

| Record name | 3,4,5-Trichloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89166-98-3 | |

| Record name | 3,4,5-Trichloropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trichloropyridin-2-ol: Structure, Properties, and Synthetic Insights

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Trichloropyridin-2-ol, a chlorinated pyridine derivative of significant interest in the fields of agrochemical and pharmaceutical research. Due to the relative scarcity of direct experimental data for this specific isomer in publicly available literature, this document synthesizes information on its precursor, 3,4,5-trichloropyridine, and draws logical inferences based on established principles of organic chemistry. The guide covers the compound's structure, predicted physicochemical properties, a proposed synthetic pathway with detailed experimental considerations, expected spectroscopic characteristics, and potential applications. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with chlorinated pyridine scaffolds.

Introduction and Isomeric Context

Chlorinated pyridines are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules.[1][2] Among these, this compound holds potential as a versatile intermediate.[1][3] It is important to distinguish this compound from its more extensively studied isomer, 3,5,6-trichloro-2-pyridinol, which is a well-documented metabolite of the insecticide chlorpyrifos. This guide will focus specifically on the 3,4,5-trichloro isomer, providing a detailed analysis based on available data for its precursors and fundamental chemical principles.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with three chlorine atoms at positions 3, 4, and 5, and a hydroxyl group at position 2.

Tautomerism

Like other 2-hydroxypyridines, this compound is expected to exist in a tautomeric equilibrium with its corresponding pyridone form, 3,4,5-trichloro-2(1H)-pyridone.[4][5] The position of this equilibrium can be influenced by factors such as the solvent and temperature.[6][7] In many cases, the pyridone tautomer is the predominant form.[5] For the purpose of this guide, the name this compound will be used to refer to this tautomeric mixture.

Physicochemical Properties

| Property | Value/Description | Source |

| Molecular Formula | C₅H₂Cl₃NO | - |

| Molecular Weight | 198.43 g/mol | - |

| Appearance | Predicted to be a solid at room temperature. | Inferred |

| Melting Point | The precursor, 3,4,5-trichloropyridine, has a melting point of 75-77 °C. | [8] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | Inferred |

| pKa | The presence of three electron-withdrawing chlorine atoms is expected to increase the acidity of the hydroxyl group compared to unsubstituted 2-hydroxypyridine. | Inferred |

Synthesis of this compound

A plausible synthetic route to this compound involves the hydroxylation of its precursor, 3,4,5-trichloropyridine, via a nucleophilic aromatic substitution (SNAr) reaction.[9][10]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3,4,5-Trichloropyridine from 4-Hydroxypyridine

This procedure is based on established methods for the chlorination of pyridine derivatives.[11]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

-

Reagents: Charge the flask with 4-hydroxypyridine (1.0 equivalent), acetonitrile (15.0 volumes), and water (0.1 volumes).

-

Heating: Heat the stirred solution to 40°C.

-

Addition of Chlorinating Agent: Add N-chlorosuccinimide (2.2 equivalents) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction mixture at 45-55°C for 6-8 hours. Monitor the progress of the reaction by a suitable analytical technique such as HPLC or TLC.

-

Workup: Upon completion, cool the reaction mixture and continue stirring for 3-4 hours. Filter the resulting solid and wash with acetonitrile (2.0 volumes) and water (7.0 volumes).

-

Drying: Dry the product in a vacuum oven to a constant weight to yield 3,5-dichloro-4-pyridinol.

-

Further Chlorination: Suspend the 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes) and add phosphorus oxychloride (POCl₃, 2.0 equivalents). Heat the mixture to 50-55°C and stir for 24 hours, monitoring by HPLC.

-

Quenching and Extraction: After completion, cool the mixture and slowly pour it into cold water (5.0 volumes) at 2-10°C. Adjust the pH to 9-10 with 50% aqueous NaOH. Extract the product with a suitable organic solvent such as n-hexane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4,5-trichloropyridine.

Step 2: Hydroxylation of 3,4,5-Trichloropyridine to this compound

This proposed step is based on the principles of nucleophilic aromatic substitution on electron-deficient pyridine rings.[12]

-

Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Dissolve 3,4,5-trichloropyridine (1.0 equivalent) in a suitable high-boiling polar aprotic solvent such as DMSO.

-

Addition of Base: Add a strong base such as powdered potassium hydroxide (1.1 equivalents).

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150°C) and stir until the starting material is consumed (monitor by TLC or LC-MS). The electron-withdrawing chlorine atoms facilitate nucleophilic attack by the hydroxide ion at the C2 position.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into cold water.

-

Acidification: Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 5-6. This will protonate the pyridinolate to form the desired product.

-

Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic features for this compound.

| Technique | Expected Features |

| ¹H NMR | A single, broad singlet in the downfield region corresponding to the N-H proton of the pyridone tautomer. A singlet for the C6-H proton. The chemical shift will be influenced by the solvent and concentration. |

| ¹³C NMR | Five distinct carbon signals are expected. The signal for the carbonyl carbon (C2) of the pyridone tautomer will be the most downfield. The other four signals will correspond to the remaining carbons of the pyridine ring, with their chemical shifts influenced by the attached chlorine atoms. |

| IR Spectroscopy | A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the pyridone tautomer. A broad absorption in the region of 3000-3400 cm⁻¹ due to the N-H stretch. C-Cl stretching vibrations will appear in the fingerprint region.[13][14] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (198.43 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing three chlorine atoms. Fragmentation may involve the loss of CO, Cl, or HCl. |

Reactivity and Potential Applications

This compound, as a functionalized heterocycle, is a valuable intermediate for the synthesis of more complex molecules.

Caption: Potential applications and further reactions of this compound.

Agrochemicals

The precursor, 3,4,5-trichloropyridine, is a known intermediate in the synthesis of herbicides and fungicides.[1][2] The introduction of a hydroxyl group in this compound provides a handle for further chemical modification, allowing for the creation of a diverse library of compounds for screening as potential agrochemicals.

Pharmaceuticals

Pyridine-based structures are prevalent in many pharmaceuticals.[3][15] Chlorinated pyridinols have been investigated for their antimicrobial and antifungal activities.[16][17][18][19] this compound can serve as a starting material for the synthesis of novel drug candidates. The hydroxyl group can be alkylated or arylated to produce a variety of ethers, or the nitrogen of the pyridone tautomer can be functionalized.

Safety and Toxicology

There is a lack of specific toxicological data for this compound. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment in a well-ventilated area.

For context, the isomer 3,5,6-trichloro-2-pyridinol is known to be harmful if swallowed and can cause serious eye damage.[20] While this information does not directly apply to the 3,4,5-isomer, it underscores the need for caution when handling related compounds.

Conclusion

This compound is a potentially valuable, yet under-documented, chemical intermediate. This guide has provided a framework for understanding its structure, properties, and synthesis by integrating data from its precursor and applying fundamental principles of organic chemistry. The proposed synthetic protocol and predicted spectroscopic data offer a starting point for researchers to produce and characterize this compound. Further investigation into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its potential in the development of new agrochemicals and pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 3. 3,4,5-Trichloropyridine: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]

- 4. quora.com [quora.com]

- 5. Tautomer - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Page loading... [guidechem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. benchchem.com [benchchem.com]

- 15. 3,4,5-Trichloropyridine | 33216-52-3 | FT75702 | Biosynth [biosynth.com]

- 16. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3,5,6-Trichloropyridin-2-ol from 2,3,5,6-Tetrachloropyridine: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5,6-trichloropyridin-2-ol, a critical intermediate in the manufacturing of several key agricultural pesticides.[1] The primary focus is the selective hydrolysis of 2,3,5,6-tetrachloropyridine, a robust and widely implemented industrial method. This document delves into the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses critical process parameters and safety considerations. It is intended for researchers, chemists, and process development professionals engaged in fine chemical synthesis and agrochemical development.

Introduction and Strategic Importance

3,5,6-Trichloropyridin-2-ol (TCP) is a pivotal building block in the synthesis of organophosphate insecticides such as chlorpyrifos and chlorpyrifos-methyl, as well as the herbicide triclopyr.[2][3] The efficiency, cost-effectiveness, and purity of the TCP synthesis route directly impact the economic viability and quality of these essential agricultural products.[4] While several synthetic pathways exist, including those starting from trichloroacetyl chloride and acrylonitrile, the selective hydrolysis of 2,3,5,6-tetrachloropyridine offers a direct and high-yielding approach.[2][5] This guide will focus exclusively on this transformation, providing the technical depth required for successful laboratory and pilot-scale execution.

The Chemical Rationale: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2,3,5,6-tetrachloropyridine to 3,5,6-trichloropyridin-2-ol is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is paramount to comprehending the experimental choices and optimizing the reaction conditions.

Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when substituted with strong electron-withdrawing groups.[6][7] In 2,3,5,6-tetrachloropyridine, the pyridine nitrogen and the four chlorine atoms act as powerful electron-withdrawing substituents. This electron deficiency makes the carbon atoms of the pyridine ring electrophilic and thus vulnerable to attack by a nucleophile, in this case, the hydroxide ion (OH⁻).[8]

The SNAr mechanism proceeds via a two-step addition-elimination process:

-

Nucleophilic Attack: The hydroxide ion attacks one of the carbon atoms bearing a chlorine atom. Pyridine derivatives are particularly reactive at the ortho (C2, C6) and para (C4) positions because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance.[6][9] This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

-

Elimination of Leaving Group: Aromaticity is restored by the elimination of a leaving group. In this case, a chloride ion is expelled from the ipso-carbon (the carbon atom that was attacked), yielding the final product.

The overall reaction is a selective replacement of one chlorine atom with a hydroxyl group, which exists in tautomeric equilibrium with its more stable pyridinone form.[1]

References

- 1. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents [patents.google.com]

- 5. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2,3,5,6-Tetrachloropyridine | 2402-79-1 | Benchchem [benchchem.com]

- 9. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 3,4,5-Trichloropyridin-2-ol

Abstract: This technical guide provides a detailed analysis of the spectroscopic characteristics of 3,4,5-Trichloropyridin-2-ol. Acknowledging the current scarcity of published experimental data for this specific isomer, this document leverages foundational spectroscopic principles and comparative data from related structures to establish a predictive profile. We present a thorough, predicted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines a robust experimental workflow for the definitive synthesis and characterization of this compound, designed to serve as a practical resource for researchers, chemists, and professionals in drug development. Our approach is grounded in providing a self-validating system for characterization, ensuring scientific integrity and trustworthiness for those working with this and similar novel chemical entities.

Part 1: The Challenge of Isomer-Specific Characterization

In the fields of pharmaceutical development and materials science, the precise structural characterization of a molecule is paramount. Isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This compound is an isomer of the more extensively studied 3,5,6-Trichloropyridin-2-ol (TCPy), a known metabolite of the insecticide chlorpyrifos. The distinct substitution pattern on the pyridine ring is expected to significantly alter the spectroscopic fingerprint of this compound, making accurate identification essential. The lack of readily available data necessitates a predictive and methodological approach to its study.

Caption: Structural comparison of the target compound and its reference isomer.

Part 2: Predictive Spectroscopic Profile of this compound

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and are informed by the known data of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The structure of this compound contains a single proton attached to the pyridine ring at the C6 position. This proton is expected to appear as a singlet in the aromatic region of the spectrum, as there are no adjacent protons for spin-spin coupling. The electron-withdrawing effects of the three chlorine atoms and the nitrogen heteroatom will deshield this proton, shifting it downfield. The hydroxyl proton (-OH) will likely appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The molecule has five distinct carbon environments. The chemical shifts are predicted based on the known effects of chloro and hydroxyl substituents on a pyridine ring. The carbon bearing the hydroxyl group (C2) is expected to be significantly downfield. The carbons bonded to chlorine (C3, C4, C5) will also be downfield, with their precise shifts influenced by their position relative to the nitrogen and hydroxyl group. The protonated carbon (C6) will likely be the most upfield of the ring carbons.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| ¹H (C6-H) | 7.5 - 8.0 | Singlet | Aromatic proton deshielded by three Cl atoms and ring N. |

| ¹H (O-H) | 5.0 - 10.0 | Broad Singlet | Exchangeable proton; shift is solvent/concentration dependent. |

| ¹³C (C2) | 155 - 165 | Singlet | Carbon attached to electronegative O and N. |

| ¹³C (C3) | 120 - 130 | Singlet | Carbon attached to Cl, influenced by adjacent C-OH. |

| ¹³C (C4) | 135 - 145 | Singlet | Carbon attached to Cl, between two other C-Cl. |

| ¹³C (C5) | 125 - 135 | Singlet | Carbon attached to Cl, adjacent to C-H. |

| ¹³C (C6) | 140 - 150 | Singlet | Protonated carbon, deshielded by adjacent N. |

Infrared (IR) Spectroscopy Prediction

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the vibrations of its key functional groups.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H | 3200 - 3600 | Strong, Broad | Stretching |

| C-H (aromatic) | 3000 - 3100 | Weak to Medium | Stretching |

| C=C / C=N | 1550 - 1650 | Medium to Strong | Ring Stretching |

| C-O | 1200 - 1300 | Strong | Stretching |

| C-Cl | 600 - 800 | Strong | Stretching |

The broad O-H stretch is a hallmark of the hydroxyl group. The aromatic C-H stretch will be present but may be weak due to the single proton. The pyridine ring vibrations will give rise to a series of bands in the fingerprint region, and the strong C-Cl stretches will be prominent at lower wavenumbers.

Mass Spectrometry (MS) Prediction

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₂Cl₃NO), the nominal molecular weight is 197 g/mol .

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 197 (for ³⁵Cl) and will exhibit a characteristic isotopic cluster pattern due to the presence of three chlorine atoms. The relative intensities of the M, M+2, M+4, and M+6 peaks will be approximately 100:98:32:3, which is a definitive signature for a trichlorinated compound.

-

Key Fragmentation Pathways: Electron impact ionization is likely to induce fragmentation. Plausible fragmentation pathways include:

-

Loss of CO (m/z 28): A common fragmentation for pyridin-2-ones, leading to a fragment at m/z 169.

-

Loss of a chlorine radical (Cl•): Leading to a fragment at m/z 162.

-

Loss of HCl: A potential rearrangement and elimination, leading to a fragment at m/z 161.

-

Part 3: Proposed Experimental Workflow for Synthesis and Characterization

To move from prediction to empirical data, a systematic experimental approach is required. The following workflow provides a self-validating protocol for any researcher aiming to synthesize and characterize this compound.

Synthesis and Purification

While a specific, optimized synthesis for this compound is not widely reported, a potential route could involve the chlorination of a suitable pyridinol precursor.

-

Reaction Setup: Based on synthetic routes for similar compounds, a starting material such as 4-hydroxypyridine could be subjected to controlled chlorination.[1] The reaction conditions (solvent, temperature, chlorinating agent) would need to be carefully optimized.

-

Work-up: Upon completion, the reaction mixture would be quenched, and the crude product extracted into an appropriate organic solvent.

-

Purification: The crude product should be purified using column chromatography on silica gel to separate the desired product from isomers and unreacted starting material. Recrystallization from a suitable solvent system would be the final step to obtain a pure, crystalline solid.

Spectroscopic Analysis Protocol

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the purified solid in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) or by Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

IR: Record the spectrum over the range of 4000-400 cm⁻¹.[3]

-

MS: Obtain a high-resolution mass spectrum to confirm the elemental composition. Acquire a fragmentation spectrum (MS/MS) to aid in structural confirmation.[4]

-

-

Data Analysis and Confirmation:

-

Compare the acquired spectra with the predicted data from Part 2.

-

Use the combination of all spectroscopic data to unambiguously confirm the structure of this compound.[5]

-

Caption: Proposed experimental workflow for synthesis and characterization.

Conclusion

References

- 1. 3,4,5-Trichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

Crystal structure and molecular geometry of 3,5,6-Trichloropyridin-2-ol

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3,5,6-Trichloropyridin-2-ol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

3,5,6-Trichloropyridin-2-ol (TCP), a molecule of significant environmental and toxicological interest, is the primary degradation product of the widely used organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl.[1][2] Its persistence in soil and high water solubility contribute to the contamination of surface and groundwater, raising concerns about bioaccumulation and ecosystem disruption.[2] Furthermore, TCP has been shown to exhibit greater toxicity than its parent compounds, leading to endocrine disruption, cellular toxicity, and organ damage.[1][2][3] Molecular modeling and interaction studies have indicated that TCP may interact with biological macromolecules such as sex-hormone-binding globulin and DNA, potentially leading to hormonal imbalances and genotoxicity.[1][4][5] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanisms of toxicity, predicting its environmental fate, and designing potential remediation strategies. This guide provides a comprehensive analysis of the crystal structure and molecular geometry of 3,5,6-trichloropyridin-2-ol, based on single-crystal X-ray diffraction data.

Structural Determination: A Methodological Overview

The definitive elucidation of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through single-crystal X-ray diffraction. This technique relies on the principle that a crystal lattice will diffract an incident X-ray beam in a predictable pattern, which is a function of the electron density distribution within the crystal. The following protocol outlines the key steps involved in the structure determination of 3,5,6-trichloropyridin-2-ol.

Synthesis and Crystallization Protocol

The quality of the single-crystal X-ray diffraction data is critically dependent on the quality of the crystal itself. For 3,5,6-trichloropyridin-2-ol, high-purity commercial material was used, and crystals suitable for diffraction were obtained through a carefully controlled cooling crystallization.

Objective: To produce single crystals of 3,5,6-trichloropyridin-2-ol of sufficient size and quality for X-ray diffraction analysis.

Materials:

-

3,5,6-Trichloropyridin-2-ol (CAS 6515-38-4), high purity[1][6]

-

Deionized water (resistance approx. 18 MΩ cm⁻¹)[1]

Step-by-Step Protocol:

-

Solution Preparation: A nearly saturated solution of 3,5,6-trichloropyridin-2-ol is prepared in boiling deionized water. The choice of water as a solvent is crucial; its polarity and ability to form hydrogen bonds are compatible with the solute, and the significant change in solubility with temperature allows for crystallization upon cooling.

-

Slow Cooling: The hot, saturated solution is allowed to cool slowly to room temperature. A slow cooling rate is essential to prevent rapid precipitation, which would lead to a polycrystalline powder. Instead, slow cooling promotes the growth of a small number of crystal nuclei into larger, well-ordered single crystals.

-

Crystal Isolation: Colorless lath-shaped crystals are formed and subsequently isolated from the mother liquor.[1]

-

Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head for data collection.

X-ray Data Collection and Structure Refinement

The mounted crystal is subjected to a beam of monochromatic X-rays, and the diffraction pattern is recorded.

Experimental Workflow:

Caption: Workflow for X-ray diffraction data collection and structure refinement.

The structure was solved using direct methods and refined by full-matrix least-squares on F².[7] All calculations were performed using established crystallographic software packages.

Crystal Structure and Packing

The analysis of the diffraction data reveals the precise arrangement of 3,5,6-trichloropyridin-2-ol molecules within the crystal lattice.

Crystallographic Data

The crystallographic parameters provide a quantitative description of the unit cell, which is the fundamental repeating unit of the crystal. The data for 3,5,6-trichloropyridin-2-ol, collected at 100 K, are summarized below.[2][6]

| Parameter | Value |

| Chemical Formula | C₅H₂Cl₃NO |

| Formula Weight (Mr) | 198.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1616 (3) |

| b (Å) | 22.3074 (10) |

| c (Å) | 10.1582 (5) |

| α (°) | 90 |

| β (°) | 104.996 (2) |

| γ (°) | 90 |

| Volume (ų) | 1348.19 (11) |

| Z | 8 |

| Temperature (K) | 100 |

| CCDC Reference | 2403937 |

Data sourced from Vaughn et al., 2024.[6]

The compound crystallizes in the monoclinic space group P2₁/c, which is a common space group for organic molecules.[2][6] The presence of one molecule in the asymmetric unit indicates that all molecules within the crystal are related by the symmetry operations of the space group.[6]

Molecular Geometry

The crystal structure analysis also provides high-precision data on the geometry of the individual 3,5,6-trichloropyridin-2-ol molecule.

Caption: Molecular structure of 3,5,6-Trichloropyridin-2-ol.

The molecule is nearly planar.[1][6] The six atoms of the pyridine ring have a mean deviation of 0.007 Å from their best plane.[6] The chlorine atoms exhibit a slight deviation from this plane, with an average displacement of 0.058 Å, while the exocyclic oxygen atom is 0.0430 (14) Å out of the plane.[6] This near-planarity is characteristic of aromatic systems and influences the molecule's packing and potential for π-π stacking interactions, although no significant π-π stacking is observed in this crystal structure.[6][8]

Selected Bond Lengths and Angles

The bond lengths within the heterocyclic ring are consistent with its aromatic character, showing values intermediate between single and double bonds.

| Bond | Length (Å) | Angle | Value (°) |

| C-O | 1.3207 (11) | O-H···N | 174.3 (19) |

| C-N (avg) | 1.3345 (11) | ||

| C-Cl (avg) | 1.7196 (8) |

Data sourced from Vaughn et al., 2024.[6]

The C-O bond length of 1.3207 (11) Å is significantly shorter than a typical C-O single bond, suggesting partial double bond character due to resonance.[6] The C-Cl distances are within the expected range for chlorine atoms attached to an sp²-hybridized carbon.[6]

Supramolecular Assembly: The Hydrogen-Bonded Dimer

In the solid state, molecules rarely exist in isolation. Their arrangement is governed by a network of intermolecular interactions. In the crystal structure of 3,5,6-trichloropyridin-2-ol, the dominant interaction is a strong hydrogen bond.

Molecules of TCP form centrosymmetric dimers through pairwise O—H···N hydrogen bonds.[1][6] This specific interaction creates a robust supramolecular synthon, a predictable and stable structural motif. The graph-set notation for this hydrogen-bonded loop is R²₂(8), indicating a ring motif formed by two donor and two acceptor atoms, encompassing a total of eight atoms.[1][6]

References

- 1. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. DNA binding studies of 3, 5, 6-trichloro-2-pyridinol pesticide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal and Molecular Structure of 3 ,5,6-Trichloro-2- Pyridino1 Complexes - ePrints@CFTRI [ir.cftri.res.in]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile and Endocrine Disrupting Effects of 3,5,6-Trichloro-2-pyridinol (TCP)

Introduction: The Environmental Persistence and Human Exposure to 3,5,6-Trichloro-2-pyridinol

3,5,6-Trichloro-2-pyridinol (TCP) is a chlorinated aromatic compound that is the primary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[1] Due to the widespread agricultural and residential use of its parent compounds, TCP is a ubiquitous environmental contaminant found in soil, water, and food residues. Its greater water solubility and longer half-life compared to chlorpyrifos contribute to its persistence and potential for human exposure.[2] Biomonitoring studies have consistently detected TCP in human urine, confirming widespread exposure in the general population. This guide provides a comprehensive overview of the known toxicological profile of TCP and delves into its significant endocrine-disrupting effects, offering a critical resource for researchers, toxicologists, and drug development professionals.

Toxicological Profile of 3,5,6-Trichloro-2-pyridinol

The toxicological assessment of TCP is crucial for understanding the potential risks associated with exposure. This section details the findings from acute, sub-chronic, developmental, and genotoxicity studies.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance following a single or short-term exposure. For TCP, the primary measure of acute toxicity is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the tested animal population.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 940 mg/kg | [3] |

These findings indicate that TCP has a moderate level of acute toxicity when ingested.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of several weeks to months. A 4-week study in male mice exposed orally to TCP revealed significant effects on the liver and kidneys.[2]

Key Findings from a 4-Week Oral Gavage Study in Mice:

-

Dose Levels: 5, 50, and 150 mg/kg/day.[2]

-

Body and Organ Weight: A significant decrease in final body weight was observed in treated groups compared to the control group. Conversely, the relative weights of the liver and kidney were significantly increased.[2]

-

Hepatotoxicity and Nephrotoxicity: Histopathological analysis, serum biochemistry, and oxidative stress markers confirmed liver and kidney damage in the TCP-treated groups.[2]

-

Metabolomic Changes: NMR-based metabolomics identified 39 significantly altered serum metabolites in the treated groups, indicating metabolic disturbances associated with liver and kidney toxicity.[2]

These results demonstrate that repeated exposure to TCP, even at relatively low doses, can induce target organ toxicity, particularly affecting the liver and kidneys.

Developmental and Reproductive Toxicity

Developmental toxicity studies assess the potential of a substance to interfere with normal development, leading to adverse effects in the offspring. Studies on TCP have been conducted in both rats and rabbits.

In a study with pregnant Fischer 344 rats administered TCP by gavage on gestation days 6-15, maternal toxicity was observed at doses of 100 and 150 mg/kg/day, as evidenced by depressed body weight gain.[4] However, there were no treatment-related effects on fetal weight, viability, or the incidence of fetal alterations, even at doses that caused maternal toxicity.[4] Similarly, in New Zealand White rabbits treated on gestation days 7-19, maternal toxicity was noted at 250 mg/kg/day, but no evidence of fetotoxicity or teratogenicity was observed.[4] These studies suggest that TCP has a low potential to adversely affect fetal development.[4]

Genotoxicity

Carcinogenicity

There is currently no specific carcinogenicity classification for 3,5,6-trichloro-2-pyridinol from major regulatory agencies such as the U.S. Environmental Protection Agency (EPA) or the International Agency for Research on Cancer (IARC). The carcinogenicity of its parent compound, chlorpyrifos, has been a subject of review, but this does not directly translate to the carcinogenic potential of TCP. A comprehensive assessment of the carcinogenic potential of TCP would require long-term animal bioassays.

Endocrine-Disrupting Effects of 3,5,6-Trichloro-2-pyridinol

A growing body of evidence indicates that TCP can interfere with the endocrine system, which is responsible for regulating a wide range of physiological processes through hormones. TCP has been shown to affect the estrogenic, androgenic, and thyroid pathways.

Estrogenic and Anti-Androgenic Effects

Endocrine disruptors can mimic or block the actions of endogenous hormones. In vitro studies have demonstrated that TCP exhibits weak estrogenic activity.[6] While its potency is significantly lower than that of the natural hormone 17β-estradiol, its widespread presence raises concerns about potential additive or synergistic effects with other estrogenic compounds in the environment.[6]

More significant are the anti-androgenic effects of TCP. Studies have shown that both TCP and its parent compound, chlorpyrifos, can interfere with the androgen receptor (AR).[7] This interference can prevent the binding of testosterone to its receptor, thereby inhibiting androgen-dependent signaling pathways.[7] This anti-androgenic activity is a critical concern for male reproductive health.

Signaling Pathway: Androgen Receptor Disruption by TCP

Caption: Androgen receptor signaling and its disruption by TCP.

Thyroid Disruption

TCP has demonstrated significant disruptive effects on the thyroid hormone system. The structural similarity of TCP to the outer ring of thyroid hormones allows it to interfere with thyroid hormone action.[8]

Mechanisms of TCP-Induced Thyroid Disruption:

-

Reduced Serum Thyroxine (T4): In vivo studies in rats have shown that dietary administration of TCP leads to a dose-dependent reduction in serum T4 levels.[8]

-

Competition for Nuclear Receptors: In vitro assays have demonstrated that TCP can weakly compete with the active thyroid hormone, 3,5,3'-triiodothyronine (T3), for binding to nuclear thyroid hormone receptors.[8] This competition can inhibit the transcription of T3-responsive genes, thereby disrupting normal thyroid signaling.

These findings are of particular concern for neurodevelopment, as thyroid hormones are critical for normal brain development.

Signaling Pathway: Thyroid Hormone Disruption by TCP

Caption: Thyroid hormone signaling and its disruption by TCP.

Experimental Methodologies for Toxicological and Endocrine Disruption Assessment

A battery of standardized and validated assays is essential for the comprehensive toxicological evaluation of a compound like TCP. The following section outlines key experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used and accepted method for identifying substances that can cause gene mutations.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in the genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

Step-by-Step Methodology (based on OECD Guideline 471):

-

Strain Selection: Use a set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.

-

Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.

Experimental Workflow: The Ames Test

Caption: Workflow for the Ames bacterial reverse mutation assay.

Endocrine Disruption Assessment: In Vitro Androgen Receptor Binding Assay

This assay is designed to identify chemicals that can bind to the androgen receptor and potentially disrupt its function.

Principle: The assay measures the ability of a test chemical to compete with a radiolabeled androgen (e.g., [³H]R1881) for binding to the androgen receptor.

Step-by-Step Methodology (based on OECD Guideline 458):

-

Receptor Preparation: Prepare a cytosol fraction containing the androgen receptor from the ventral prostate of rats.

-

Competition Binding: Incubate the receptor preparation with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound (TCP).

-

Separation: Separate the receptor-bound from the unbound radiolabeled androgen using a method such as hydroxylapatite precipitation.

-

Quantification: Measure the amount of radioactivity in the receptor-bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled androgen against the concentration of the test compound. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen) to determine the binding affinity of the test compound.

Conclusion and Implications

The available toxicological data for 3,5,6-trichloro-2-pyridinol (TCP) indicate a moderate level of acute toxicity and target organ toxicity (liver and kidneys) following sub-chronic exposure. While developmental toxicity appears to be low, its potential for genotoxicity requires further investigation through a standard battery of assays. A significant concern arising from the current body of evidence is the endocrine-disrupting potential of TCP. Its ability to exert anti-androgenic effects and disrupt thyroid hormone homeostasis at environmentally relevant concentrations highlights a potential risk to human health, particularly during critical developmental windows.

For researchers and professionals in drug development, the toxicological profile of TCP underscores the importance of evaluating the metabolites of parent compounds, as they may possess unique and significant toxicities. The methodologies outlined in this guide provide a framework for the robust assessment of chemical safety, ensuring a comprehensive understanding of potential risks. Further research is warranted to fill the existing data gaps, particularly concerning the chronic toxicity, carcinogenicity, and a full genotoxicity profile of TCP, to enable a more complete risk assessment for human populations.

References

- 1. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hepatotoxicity and nephrotoxicity induced by the chlorpyrifos and chlorpyrifos-methyl metabolite, 3,5,6-trichloro-2-pyridinol, in orally exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RTECS NUMBER-US7525000-Chemical Toxicity Database [drugfuture.com]

- 4. academic.oup.com [academic.oup.com]

- 5. DNA binding studies of 3, 5, 6-trichloro-2-pyridinol pesticide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,5,6-trichloro-2-pyridinol intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells by preventing binding of testosterone and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.greenbook.net [assets.greenbook.net]

An In-Depth Technical Guide to the Environmental Fate and Degradation Pathways of 3,5,6-Trichloropyridinol (TCP)

Foreword: Understanding the Environmental Persistence and Transformation of a Key Pesticide Metabolite

3,5,6-trichloropyridinol (TCP) represents a significant environmental analyte due to its origin as the primary degradation product of the widely used organophosphate insecticide chlorpyrifos and the herbicide triclopyr.[1][2] Its persistence and mobility in soil and aquatic environments, coupled with a toxicological profile that in some cases exceeds that of its parent compounds, necessitates a thorough understanding of its environmental fate.[3][4][5] This guide provides a comprehensive technical overview of the abiotic and biotic degradation pathways of TCP, offering insights for researchers, environmental scientists, and professionals in drug and pesticide development. We will delve into the mechanisms of photodegradation and microbial degradation, supported by experimental evidence and protocols, to provide a holistic view of the transformation of TCP in the environment.

Physicochemical Properties and Environmental Significance of TCP

TCP is characterized by its chlorinated pyridinol structure, which imparts a notable degree of chemical stability. Its higher water solubility compared to its parent compounds, such as chlorpyrifos, contributes to its mobility in soil and potential for groundwater contamination.[1][5] The U.S. Environmental Protection Agency (EPA) has classified TCP as a persistent and mobile metabolite, with a soil half-life that can range from 65 to 360 days, contingent on soil type, climate, and other environmental variables.[1][3] The environmental presence of TCP is a concern due to its potential for bioaccumulation and toxicity to non-target organisms, including aquatic life and soil fauna.[4][6][7][8]

Abiotic Degradation: The Role of Photolysis

Photodegradation, or photolysis, is a key abiotic process influencing the fate of TCP in the environment, particularly in aquatic systems where it is exposed to sunlight.

Mechanisms of Photodegradation

The photodegradation of TCP in aqueous solutions typically follows pseudo-first-order kinetics.[9] The process is initiated by the absorption of ultraviolet (UV) radiation, which excites the TCP molecule and can lead to the cleavage of the chlorine-carbon bonds. This process can occur through direct photolysis or be mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), in the water.[10] The degradation rate is wavelength-dependent, with increased rates observed at wavelengths below 300 nm.[9]

The photodegradation of TCP can result in both the dechlorination of the pyridinol ring and the formation of various intermediate products. Studies have identified dichlorodihydroxypyridine isomers and other reductive dechlorination products as intermediates.[2] The complete mineralization of TCP through photolysis can lead to the formation of carbon dioxide, chloride ions, and other simple inorganic molecules.[2][10]

Influencing Factors

Several environmental factors can influence the rate and extent of TCP photodegradation:

-

pH: The pH of the aqueous solution has a significant impact on the photolysis rate of TCP. The degradation rate and quantum yield have been shown to increase with pH, reaching a maximum at a pH of 5 and above.[9]

-

Presence of Photosensitizers: The presence of substances that can generate ROS, such as hydrogen peroxide (H2O2) or titanium dioxide (TiO2) in photocatalysis, can enhance the degradation rate of TCP.[9][10] The addition of H2O2 has been shown to increase removal rates by a factor of 1.5.[9]

-

Dissolved Organic Matter: Dissolved organic matter in natural waters can act as a photosensitizer, potentially accelerating photodegradation. Conversely, it can also absorb UV radiation, shielding TCP from direct photolysis.

Experimental Protocol: Assessing Aqueous Photodegradation of TCP

This protocol outlines a typical laboratory experiment to determine the photodegradation rate of TCP in an aqueous solution.

Objective: To quantify the photodegradation kinetics of TCP under controlled UV irradiation.

Materials:

-

3,5,6-trichloropyridinol (TCP) analytical standard

-

High-purity water (e.g., Milli-Q)

-

pH buffers

-

UV irradiation source (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessels

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Magnetic stirrer and stir bars

Procedure:

-

Solution Preparation: Prepare a stock solution of TCP in a suitable organic solvent (e.g., methanol). Prepare working solutions of TCP in high-purity water at a known concentration (e.g., 10 mg/L). Adjust the pH of the solutions using appropriate buffers.

-

Irradiation: Transfer the TCP solutions to quartz reaction vessels. Place the vessels in a temperature-controlled chamber equipped with a UV lamp. Continuously stir the solutions during irradiation.

-

Sampling: At predetermined time intervals, withdraw aliquots of the solution from the reaction vessels.

-

Analysis: Analyze the concentration of TCP in the collected samples using HPLC-UV.

-

Data Analysis: Plot the natural logarithm of the TCP concentration versus time. The slope of the resulting linear regression will be the pseudo-first-order rate constant (k). The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693/k.

Causality Behind Experimental Choices:

-

Quartz Vessels: Quartz is used because it is transparent to a wide range of UV wavelengths, ensuring that the TCP solution is exposed to the full spectrum of the lamp.

-

Stirring: Continuous stirring ensures a homogenous solution and uniform exposure of TCP molecules to the UV light.

-

HPLC-UV Analysis: HPLC is a robust and sensitive method for quantifying the concentration of organic molecules like TCP in aqueous samples.

Biotic Degradation: Microbial Pathways

The biodegradation of TCP by microorganisms is a critical process for its removal from soil and water. A variety of bacteria and fungi have been identified that can utilize TCP as a sole source of carbon and energy or degrade it through co-metabolism.[11][12]

Bacterial Degradation of TCP

Several bacterial genera have been shown to effectively degrade TCP.

-

Ralstonia sp.: Strains of Ralstonia, such as T6, have demonstrated the ability to metabolize high concentrations of TCP.[9] The degradation pathway in Ralstonia sp. T6 involves a reduced flavin adenine dinucleotide (FADH2)-dependent monooxygenase, encoded by the tcpA gene.[1] This enzyme dechlorinates TCP to form the intermediate 3,6-dihydroxypyridine-2,5-dione (DHPD).[1]

-

Pseudomonas sp.: A strain of Pseudomonas (ATCC 700113) has been isolated that can utilize TCP as a sole carbon and energy source, mineralizing it to CO2 and chloride.[2] The proposed degradation mechanism in this bacterium involves a reductive dechlorination pathway.[2]

-

Bacillus pumilus: Strain C2A1 of Bacillus pumilus has been shown to be highly effective in degrading both chlorpyrifos and TCP.[12] This strain can utilize TCP as a sole carbon and energy source or co-metabolize it in the presence of other nutrients.[12]

-

Xanthomonas sp. and Rhizobium sp.: Strains of these genera have also been isolated from sugarcane farm soils and have demonstrated the ability to completely metabolize TCP.[11]

Fungal Degradation of TCP

Fungi also play a significant role in the biodegradation of TCP.

-

Cladosporium cladosporioides: The fungal strain Hu-01 has been identified as a potent degrader of both chlorpyrifos and TCP.[3][13] This strain can completely metabolize TCP, with the degradation process involving the transient accumulation of TCP from chlorpyrifos, followed by its rapid disappearance.[3][5][13] The proposed pathway involves hydrolysis of chlorpyrifos to TCP, followed by ring breakage of the TCP molecule.[3]

Degradation Pathways and Intermediates

The microbial degradation of TCP can proceed through several pathways, with the initial steps often involving dechlorination.

Caption: Microbial degradation pathways of TCP.

Experimental Protocol: Isolation and Characterization of TCP-Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria from soil capable of degrading TCP.

Objective: To isolate and identify soil bacteria that can utilize TCP as a sole carbon source.

Materials:

-

Soil sample from a pesticide-contaminated site

-

Mineral Salts Medium (MSM)

-

TCP analytical standard

-

Agar

-

Incubator shaker

-

Petri dishes

-

Microscope

-

16S rRNA gene sequencing reagents and equipment

Procedure:

-

Enrichment Culture: Add 10 g of soil to 100 mL of MSM containing a known concentration of TCP (e.g., 50 mg/L) as the sole carbon source. Incubate at 30°C on a rotary shaker at 150 rpm.

-

Subculturing: After one week, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with TCP. Repeat this step several times to enrich for TCP-degrading microorganisms.

-

Isolation: After several rounds of enrichment, plate serial dilutions of the culture onto MSM agar plates containing TCP. Incubate the plates at 30°C until colonies appear.

-

Purification: Streak individual colonies onto fresh MSM agar plates to obtain pure cultures.

-

Degradation Assay: Inoculate pure isolates into liquid MSM with TCP and monitor the disappearance of TCP over time using HPLC to confirm their degradation ability.

-

Identification: Identify the most efficient TCP-degrading isolates using morphological and biochemical tests, and by sequencing the 16S rRNA gene.

Causality Behind Experimental Choices:

-

Enrichment Culture: This technique selectively promotes the growth of microorganisms that can utilize the target compound (TCP) as a nutrient source, effectively "enriching" their population from a complex microbial community.

-

Mineral Salts Medium: MSM provides all the essential inorganic nutrients for bacterial growth but lacks a carbon source, forcing the microorganisms to utilize TCP.

-

16S rRNA Gene Sequencing: This is a standard and reliable molecular technique for the taxonomic identification of bacteria.

Quantitative Data Summary

The following tables summarize key quantitative data related to the degradation and properties of TCP.

Table 1: Degradation Half-Lives of TCP

| Degradation Process | Matrix | Half-Life (t1/2) | Reference(s) |

| Microbial Degradation | Soil | 65 - 360 days | [1][3] |

| Microbial Degradation | Liquid Culture (C. cladosporioides) | Reduced by 986.9 hours (vs. control) | [3][13] |

| Photodegradation | Aqueous Solution (pH > 5) | Dependent on UV fluence | [9] |

Table 2: Physicochemical Properties of TCP

| Property | Value | Reference(s) |

| Water Solubility | 80.9 mg/L | [9] |

| IUPAC Name | 3,5,6-trichloro-2-pyridinol | |

| Molecular Formula | C5H2Cl3NO |

Conclusion and Future Perspectives

The environmental fate of 3,5,6-trichloropyridinol is governed by a complex interplay of abiotic and biotic degradation processes. Photodegradation in aquatic environments and microbial degradation in soil and water are the primary pathways for its dissipation. Research has successfully identified specific microbial strains and the genetic basis for their degradative capabilities, opening avenues for bioremediation strategies. However, the persistence of TCP under certain environmental conditions highlights the need for continued research to fully understand its long-term fate and to develop effective methods for mitigating its environmental impact. Future research should focus on the synergistic effects of different degradation pathways, the influence of complex environmental matrices on degradation rates, and the development of robust and scalable bioremediation technologies.

References

- 1. Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]

- 4. Toxicity of 3,5,6-trichloro-2-pyridinol tested at multiple stages of zebrafish (Danio rerio) development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Toxicity Evaluation of Chlorpyrifos Metabolite 3,5,6-trichloro-2-pyridinol to Eisenia fetida in Different Soils | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photochemical fate and photocatalysis of 3,5,6-trichloro-2-pyridinol, degradation product of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation and Molecular Characterization of Novel Chlorpyrifos and 3,5,6-trichloro-2-pyridinol-degrading Bacteria from Sugarcane Farm Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by Bacillus pumilus strain C2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties like melting point and boiling point of 3,5,6-Trichloropyridin-2-ol

An In-Depth Technical Guide to the Physical Properties of 3,5,6-Trichloropyridin-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the key physical properties of 3,5,6-Trichloropyridin-2-ol (TCP), with a primary focus on its melting and boiling points. Designed for researchers, chemists, and professionals in drug development and environmental science, this document synthesizes literature data with practical insights into the experimental determination of these fundamental characteristics.

Introduction to 3,5,6-Trichloropyridin-2-ol (TCP)

3,5,6-Trichloropyridin-2-ol, a chlorinated hydroxypyridine, is a compound of significant interest primarily due to its role as the principal metabolite of the widely used organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl.[1][2][3] Its detection in environmental and biological samples serves as a key biomarker for exposure to these pesticides. The molecule exists in a tautomeric equilibrium between the ol form (3,5,6-Trichloropyridin-2-ol) and the one form (3,5,6-Trichloropyridin-2(1H)-one), a crucial consideration when analyzing its chemical and physical behavior.[1][3][4] Accurate characterization of its physical properties, such as melting and boiling points, is fundamental for its identification, purity assessment, and understanding its environmental fate.

Summary of Physicochemical Properties

The physical properties of 3,5,6-Trichloropyridin-2-ol are critical for its handling, analysis, and synthesis. Below is a consolidation of key data reported in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₃NO | [1][2][5] |

| Molecular Weight | 198.43 g/mol | [1][2][5] |

| Appearance | White to off-white solid/powder | [2][6][7] |

| Melting Point | 169 - 179 °C (Range of most common values) | [3][4][6][7] |

| 208 - 209 °C | [1][8] | |

| 328 - 330 °C | [2] | |

| Boiling Point | 254.8 °C at 760 mmHg | [3] |

| 265 °C | [2] | |

| Water Solubility | 0.22 g/L | [2] |

| CAS Number | 6515-38-4 | [2][5][8] |

In-Depth Analysis of Thermal Properties

Melting Point: A Critical Parameter for Purity and Identification

The melting point is the most commonly used thermal characteristic for solid organic compounds. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range, typically 0.5-1.0°C. The presence of impurities depresses and broadens this range, making it a reliable indicator of sample purity.[9][10]

The literature presents a notable variance in the reported melting point of 3,5,6-Trichloropyridin-2-ol, with values ranging from 169°C to as high as 330°C.[2][3][4][6] The most frequently cited values fall within the 169-179°C range.[3][4][6][7] The higher value of 208-209°C is also reported by reputable sources.[1][8] The significant outlier of 328-330°C may be anomalous or refer to a specific polymorph or experimental condition not fully described.[2]

Causality Behind Melting Point Discrepancies:

-

Purity: The most probable cause for lower and broader melting ranges is the presence of impurities, potentially residual solvents or starting materials from its synthesis.[9]

-

Crystalline Polymorphism: Different crystalline structures (polymorphs) of the same compound can exhibit distinct melting points.

-

Tautomeric Form: The solid-state structure may favor one tautomer over the other, which could influence the melting point.

-

Experimental Technique: The rate of heating during measurement is critical. A rapid heating rate can lead to an artificially elevated and broad melting range.[9] A slower rate of approximately 1-2°C per minute is recommended for accurate determination.

Boiling Point: Challenges in Determination

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11][12] While several sources report boiling points for 3,5,6-Trichloropyridin-2-ol around 255-265°C at atmospheric pressure, its experimental determination is less straightforward than for its melting point.[2][3]

Expert Insights on Boiling Point Measurement: For a high-melting solid like TCP, direct boiling point measurement can be challenging due to the potential for decomposition at elevated temperatures. Methods like distillation are more suitable for purifying liquids.[13] Therefore, the melting point is a more practical and reliable physical constant for the routine identification and purity assessment of this compound.[14] The reported boiling points are likely derived from specialized techniques or extrapolation.

Experimental Protocol: High-Precision Melting Point Determination

This section details a self-validating protocol for determining the melting point of 3,5,6-Trichloropyridin-2-ol using the capillary method with a modern digital apparatus (e.g., a Mel-Temp or DigiMelt).[15]

Principle

A small, finely powdered sample of the solid is heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset) and completely turns to liquid (clear point) are recorded as the melting range.[16] This method provides high precision and requires only a small amount of material.

Apparatus and Materials

-

Digital Melting Point Apparatus

-

Thin-walled capillary tubes (sealed at one end)

-

Sample of 3,5,6-Trichloropyridin-2-ol (finely powdered and completely dry)

-

Spatula

-

Watch glass or weighing paper

Step-by-Step Methodology

-

Sample Preparation:

-

Place a small amount of the compound on a clean, dry watch glass.

-

If the sample is not already a fine powder, gently crush it using a spatula. This ensures uniform packing and efficient heat transfer.

-

Press the open end of a capillary tube into the powder until a small amount of sample (approximately 1-2 mm in height) enters the tube.[16]

-

Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. A tightly packed sample is crucial for accurate measurement.

-

-

Initial Rapid Determination (Optional but Recommended):

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating ramp rate (e.g., 10-20°C per minute).[9]

-

Observe the sample and note the approximate temperature at which it melts. This provides a target range and saves time during precise measurement.

-

-

Precise Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the fast run.[9]

-

Insert a new, freshly packed capillary tube.

-

Set a slow heating ramp rate of 1-2°C per minute. This slow rate ensures thermal equilibrium between the sample, thermometer, and heating block, which is essential for accuracy.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating and record the temperature at which the last solid crystal disappears (T2).

-

The melting range is reported as T1 - T2.

-

-

Validation and Repetition:

-

Repeat the precise determination at least twice with fresh samples to ensure reproducibility. Consistent results (within 0.5°C) confirm the accuracy of the measurement.

-

Workflow Visualization

The following diagram illustrates the logical flow for the precise determination of the melting point.

Caption: Workflow for precise melting point determination using the capillary method.

Conclusion

The melting point of 3,5,6-Trichloropyridin-2-ol is a critical physical property for its identification and purity assessment, with most reliable literature values clustering in the 169-179°C range. The observed variations in reported data underscore the necessity of employing standardized, high-precision experimental protocols, such as the detailed capillary method, to ensure accurate and reproducible results. While a boiling point is reported, its experimental determination is less common for this compound due to its high melting nature. For researchers and scientists, a carefully measured melting range remains the most practical and trustworthy thermal characteristic for this important molecule.

References

- 1. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5,6-Trichloro-2-pyridinol | 6515-38-4 [chemicalbook.com]

- 3. TCPy - Wikipedia [en.wikipedia.org]

- 4. 3,5,6-Trichloropyridine-2-ol | 6515-38-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. isotope.com [isotope.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. accustandard.com [accustandard.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. athabascau.ca [athabascau.ca]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vernier.com [vernier.com]

- 14. phillysim.org [phillysim.org]

- 15. westlab.com [westlab.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

Application Note: Quantitative Analysis of 3,5,6-Trichloro-2-pyridinol using a ¹³C₅-Labeled Internal Standard

Abstract

Accurate quantification of 3,5,6-Trichloro-2-pyridinol (TCPy), the primary metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr, is paramount for assessing human exposure and conducting pharmacokinetic studies.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3,5,6-Trichloro-2-pyridinol-¹³C₅ as an internal standard for the robust and precise quantification of TCPy in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and other sources of variability.[1][2] We present protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering comprehensive workflows from sample preparation to data analysis.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

The quantification of small molecules in complex biological matrices such as urine and blood is fraught with challenges. Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting endogenous components, can lead to significant inaccuracies in analytical results.[3][4] Furthermore, variability in sample extraction, recovery, and instrument response can compromise the precision and reliability of the data.

The implementation of an internal standard (IS) is a widely accepted strategy to mitigate these issues.[2] An ideal IS should have physicochemical properties as close to the analyte as possible. While structural analogs can be used, they may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses.[5][6]

Stable isotope-labeled internal standards, such as 3,5,6-Trichloro-2-pyridinol-¹³C₅, represent the pinnacle of internal standardization for mass spectrometry-based quantification.[2][5][7] By replacing five carbon atoms with their heavier ¹³C isotopes, the mass of the molecule is increased, allowing it to be distinguished from the native analyte by the mass spectrometer. Critically, the chemical and physical properties remain virtually identical to the unlabeled TCPy.[7] This ensures that the SIL-IS co-elutes with the analyte and experiences the same matrix effects and variations during sample processing, leading to a highly accurate and precise ratiometric quantification.[2]

Metabolic Pathway of Chlorpyrifos to TCPy

Chlorpyrifos is primarily metabolized in humans via hydrolysis to form 3,5,6-trichloro-2-pyridinol (TCPy), which is subsequently excreted, mainly in the urine.[1] This metabolic conversion makes TCPy a reliable biomarker for assessing exposure to chlorpyrifos.

Caption: Metabolic conversion of Chlorpyrifos to TCPy.

Quantitative Method Performance

The use of 3,5,6-Trichloro-2-pyridinol-¹³C₅ as an internal standard significantly enhances the performance of analytical methods for TCPy quantification. The following table summarizes typical performance characteristics for both GC-MS and LC-MS/MS methodologies.

| Parameter | GC-MS | LC-MS/MS | Reference(s) |

| Linearity Range | 0.5 - 200 ng/mL | 0.005 - 0.4 mg/L | [1] |

| Limit of Detection (LOD) | 0.2 ng/mL | 0.41 µg/L | [1] |

| Limit of Quantitation (LOQ) | 1 ng/mL | Not Reported | [1] |

| Precision (%RSD) | < 15% | < 8% | [1][8] |

| Accuracy (% Recovery) | 85 - 115% | 87 - 113% (serum), 98 - 109% (urine) | [9][10] |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the analysis of TCPy in human urine and blood/serum using 3,5,6-Trichloro-2-pyridinol-¹³C₅ as an internal standard.

Protocol for TCPy Analysis in Human Urine by GC-MS

This protocol is based on established methods involving acid hydrolysis to cleave conjugated TCPy, followed by liquid-liquid extraction and derivatization to make the analyte amenable to gas chromatography.[1]

3.1.1. Materials and Reagents

-

3,5,6-Trichloro-2-pyridinol (TCPy) analytical standard

-

3,5,6-Trichloro-2-pyridinol-¹³C₅ internal standard solution

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene, GC-grade

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization[9][11][12]

-

Human Urine Samples

3.1.2. Experimental Workflow

Caption: GC-MS workflow for TCPy analysis in urine.

3.1.3. Step-by-Step Procedure

-

Sample Preparation: Pipette 2 mL of urine into a screw-cap culture tube.

-

Internal Standard Spiking: Spike the sample with an appropriate amount of 3,5,6-Trichloro-2-pyridinol-¹³C₅ internal standard solution.

-

Acidification: Add 0.5 mL of concentrated HCl. Cap the tube and vortex for 10 seconds.

-

Hydrolysis: Incubate the sample at 85-90°C for 1 hour. This step is crucial to hydrolyze TCPy conjugates, ensuring the measurement of total TCPy. Allow the sample to cool to room temperature.[1]

-

Liquid-Liquid Extraction: Add 2 mL of toluene to the tube. Cap and vortex for 2 minutes.

-

Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

-

Collection: Transfer the upper organic layer (toluene) to a clean tube.

-

Derivatization: Add 50 µL of MTBSTFA to the toluene extract. Derivatization is necessary to increase the volatility and thermal stability of TCPy for GC analysis.[9][11][12]

-

Reaction: Cap the tube and incubate at 60°C for 30 minutes. Allow the sample to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Protocol for TCPy Analysis in Human Blood/Serum by LC-MS/MS

This protocol utilizes protein precipitation for sample cleanup, which is a rapid and effective method for preparing blood or serum samples for LC-MS/MS analysis.

3.2.1. Materials and Reagents

-

3,5,6-Trichloro-2-pyridinol (TCPy) analytical standard

-

3,5,6-Trichloro-2-pyridinol-¹³C₅ internal standard solution

-

Acetonitrile, LC-MS grade, containing 0.1% formic acid

-

Water, LC-MS grade, containing 0.1% formic acid

-

Human Blood (Serum or Plasma) Samples

3.2.2. Experimental Workflow

Caption: LC-MS/MS workflow for TCPy analysis in serum/plasma.

3.2.3. Step-by-Step Procedure

-

Sample Preparation: Pipette 100 µL of serum or plasma into a microcentrifuge tube.[1]

-

Internal Standard Spiking: Spike the sample with an appropriate amount of 3,5,6-Trichloro-2-pyridinol-¹³C₅ internal standard solution.[1]

-

Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the sample. Vortex for 1 minute to precipitate proteins.[1]

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.